6-Hydroxykaempferol
Overview
Description
6-Hydroxykaempferol is a flavonoid and a competitive inhibitor of tyrosinase . It has high antioxidant activities and is found in the Shujin Huoxue tablet (SHT), a traditional Chinese medicine .
Synthesis Analysis
6-Hydroxykaempferol reportedly promotes the proliferation of microvascular endothelial cells and is a molecule found in SHT . It has been found to promote the proliferation and migration of tendon fibroblasts and elevate tendon repair-related gene expression .Molecular Structure Analysis
The molecular formula of 6-Hydroxykaempferol is C15H10O7 . It has a molecular weight of 302.24 .Chemical Reactions Analysis
6-Hydroxykaempferol has been found to inhibit the activity of the enzyme tyrosinase by binding to the active site of the enzyme . It also promotes the proliferation and migration of tendon fibroblasts .Physical And Chemical Properties Analysis
6-Hydroxykaempferol is a yellow powder . It has a molecular weight of 302.24 .Scientific Research Applications
Angiogenesis Promotion
6-Hydroxykaempferol has been identified as a compound with potential angiogenesis-promoting properties. A study utilizing biospecific isolation and characterization techniques on rat brain microvascular endothelial cells combined with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) found that 6-hydroxykaempferol-di-O-glucoside, along with other compounds, showed binding affinity to these cells. This indicates its possible role in promoting angiogenesis, a critical process in tissue regeneration and repair (Liao et al., 2018).
Tendon Repair
Research on 6-Hydroxykaempferol has also shown its effectiveness in the context of tendon repair. A study exploring the effects of natural products on tendon impairment identified 6-hydroxykaempferol as a molecule that promotes the proliferation and migration of tendon fibroblasts, thereby aiding in tendon repair. This finding is significant in the context of orthopedics and the clinical management of tendon-related injuries (Mok et al., 2022).
Cardiovascular Protection
In cardiovascular research, 6-Hydroxykaempferol has shown promise as well. A study involving the florets of Carthamus tinctorius L. found that compounds including 6-hydroxykaempferol-3-O-β-D-glucoside-7-O-β-D-glucuronide provided significant protective effects against H2O2-induced apoptosis in H9c2 cells, a model for studying heart diseases. This suggests a potential role for 6-Hydroxykaempferol in cardioprotection (Xie et al., 2016).
Neuroprotection
6-Hydroxykaempferol has also been implicated in neuroprotective effects. A study investigating its role in Parkinson's disease found that it could protect against neurotoxin-induced damage in cellular and animal models. The compound was shown to intervene in oxidative and inflammatory stress-induced apoptosis, which are key factors in neurodegenerative diseases (Ren et al., 2016).
Antioxidant Properties
The antioxidant properties of 6-Hydroxykaempferol have been extensively studied. Research has shown that flavonoid aglycones like 6-hydroxykaempferol exhibit strong DPPH scavenging activity, suggesting their significant role in combating oxidative stress in biological systems (Bulgantuy, 2015).
properties
IUPAC Name |
3,5,6,7-tetrahydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O7/c16-7-3-1-6(2-4-7)15-14(21)13(20)10-9(22-15)5-8(17)11(18)12(10)19/h1-5,16-19,21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPHMXIOQBBTSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C=C(C(=C3O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415163 | |
Record name | 6-Hydroxykaempferol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxykaempferol | |
CAS RN |
4324-55-4 | |
Record name | 6-Hydroxykaempferol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4324-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Hydroxykaempferol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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